

Application Note: Formulation of Topical Dermatological Creams Containing Calcium D-Glycerate[1]

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Compound of Interest

Compound Name: *Glyceric acid calcium dihydrate, D-*

CAS No.: 6000-41-5

Cat. No.: B1627760

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Executive Summary

This Application Note details the formulation architecture for a high-performance dermatological cream containing Calcium D-Glycerate. While Calcium D-Glucarate and Calcium Gluconate are common in the industry, Calcium D-Glycerate (the calcium salt of D-glyceric acid) offers a unique dual-action mechanism: providing bioavailable calcium for keratinocyte differentiation and a glycerate moiety that serves as a metabolic intermediate in glycolysis.

This guide addresses the primary challenge of formulating with this active: Electrolyte-Induced Destabilization. Calcium ions (

) rapidly degrade the viscosity of traditional anionic polymeric thickeners (e.g., standard Carbomers).[1] This protocol utilizes a Lamellar Gel Network (LGN) approach combined with salt-tolerant rheology modifiers to ensure stability, optimal bioavailability, and superior sensory profile.[1]

Part 1: The Bio-Active Rationale[2]

The Calcium Gradient and Barrier Function

The epidermis relies on a steep calcium ion concentration gradient to regulate differentiation.[2]
[3][4][5][6]

- Basal Layer: Low calcium (<0.1 mM) maintains proliferation.[1]
- Stratum Granulosum: High calcium (>0.5 mM) triggers differentiation, lamellar body secretion, and cornified envelope formation.[1]

Disrupted skin (aging, eczema, psoriasis) displays a collapsed calcium gradient.[1] Topically applied Calcium D-Glycerate restores this gradient, forcing the "switch" from proliferation to maturation.[1]

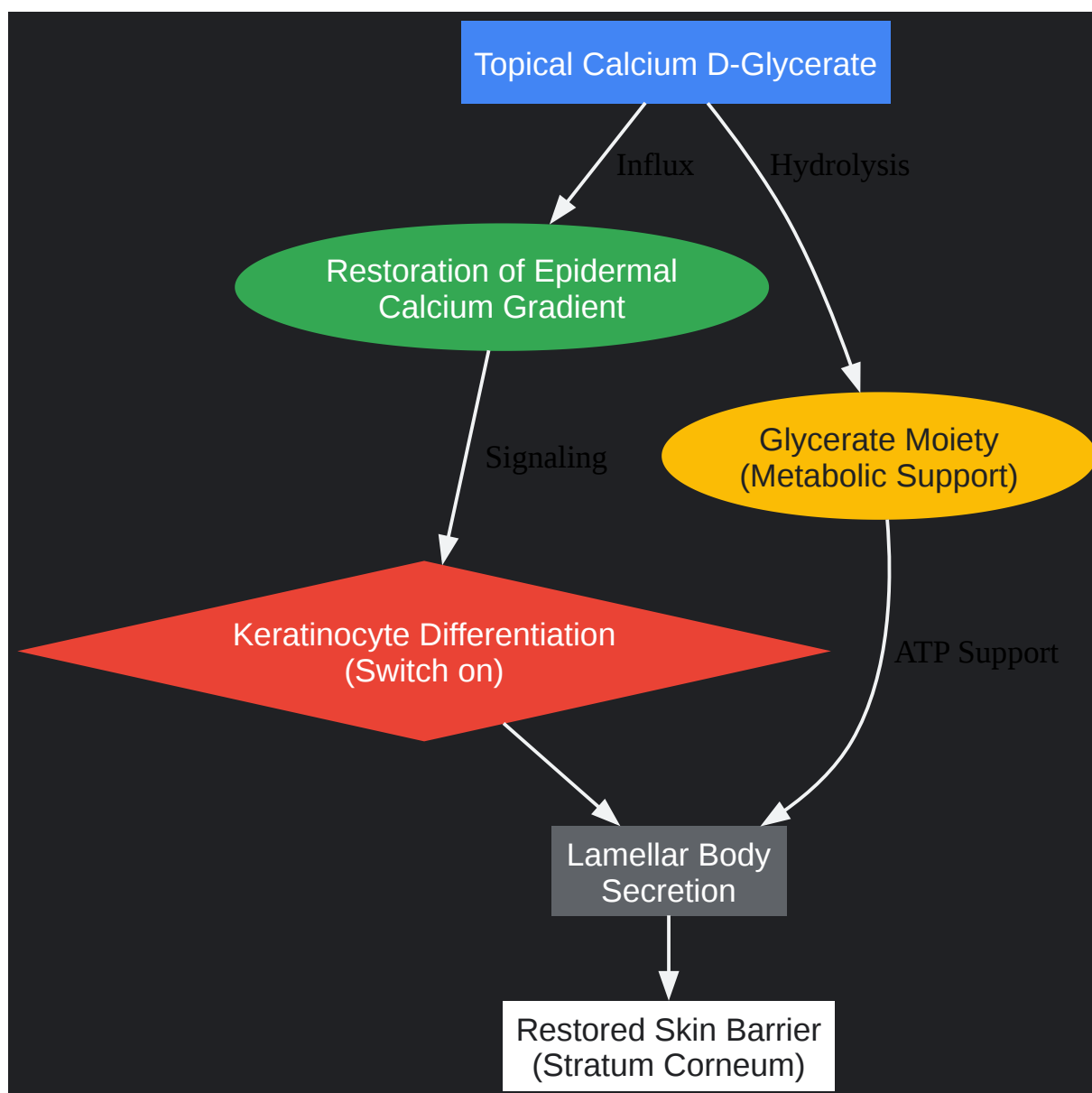
The Glycerate Metabolic Advantage

Unlike chloride or carbonate counter-ions, the glycerate anion (

) is structurally related to intermediates in the glycolytic pathway (e.g., 2-phosphoglycerate).[1]

Barrier repair is an ATP-intensive process; providing a metabolic precursor theoretically supports the energetic requirements of lipid synthesis in the upper epidermis.

Mechanism of Action Visualization



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Figure 1: Mechanism of Action showing the dual pathway of Calcium signaling and Glycerate metabolic support.[1]

Part 2: Pre-Formulation Characterization[1]

Before manufacturing, the raw material must be characterized to determine the formulation boundaries.

Solubility and pH Profile

Calcium D-Glycerate has moderate water solubility compared to highly soluble chloride salts. It is critical to maintain a pH where the salt remains dissociated but does not precipitate as calcium carbonate or calcium hydroxide.

Parameter	Specification / Observation	Formulation Implication
Appearance	White crystalline powder	Requires complete dissolution in water phase.[1]
Solubility	~2-4% in water (25°C)	Max use level recommended: 2.0%. [1]
pH (1% soln)	6.0 - 7.5	Buffer formulation to pH 5.5 (skin neutral).[1]
Ionic Strength	High (divalent cation)	INCOMPATIBLE with Carbopol 940/980.[1]

The "Salt Shock" Challenge

Standard polyacrylic acid thickeners uncoil due to charge repulsion. When

is introduced, it shields these charges, causing the polymer to coil back up, resulting in an immediate loss of viscosity (liquefaction).[1]

Solution Strategy:

- Primary Emulsifier: Non-ionic Liquid Crystal generator (Cetearyl Glucoside).[1]
- Rheology Modifier: Polysaccharide (Xanthan Gum) or Associative Polymer (Polyacrylate Crosspolymer-6) which is salt-tolerant.[1]

Part 3: Formulation Architecture (Protocol CDG-05) [1]

Target Product Profile:

- Texture: Rich, barrier-repairing cream.[1]
- Active: 1.5% Calcium D-Glycerate.[1]
- pH: 5.3 – 5.8.[1]
- Viscosity: 25,000 – 40,000 cPs (Brookfield).[1]

Bill of Materials

Phase	Ingredient (INCI)	Function	% w/w	Rationale
A	Deionized Water	Solvent	q.s. to 100	Carrier.[1]
A	Glycerin	Humectant	3.00	Hydration buffer.
A	Calcium D-Glycerate	Active	1.50	Barrier repair active.[1]
A	Sodium Citrate	Buffer	0.10	Prevents pH drift.
B	Cetearyl Alcohol (and) Cetearyl Glucoside	Emulsifier	5.00	Forms Lamellar Gel Network (Salt Stable).[1]
B	Caprylic/Capric Triglyceride	Emollient	8.00	Neutral lipid for barrier.
B	Butyrospermum Parkii (Shea) Butter	Occlusive	3.00	Reduces TEWL. [1]
B	Squalane	Bio-mimetic Lipid	2.00	Skin compatibility.
C	Polyacrylate Crosspolymer-6	Thickener	0.80	Critical: Salt-tolerant polymer. [1]
D	Phenoxyethanol (and) Ethylhexylglycerin	Preservative	1.00	Broad spectrum protection.[1]
D	Citric Acid (50% soln)	pH Adjuster	q.s.[1]	Adjust to pH 5.5.

Part 4: Manufacturing Protocol

This protocol uses a "Post-Emulsification Polymer Addition" method to ensure the smoothest texture.

Step-by-Step Methodology

Step 1: Water Phase Preparation (Phase A)

- In the main vessel, weigh Deionized Water.
- Begin propeller mixing (300-500 RPM).
- Add Glycerin and Sodium Citrate.
- Slowly add Calcium D-Glycerate. Critical Checkpoint: Ensure the powder is fully dissolved and the solution is clear before heating.
- Heat Phase A to 75°C - 80°C.

Step 2: Oil Phase Preparation (Phase B)

- In a side beaker, combine Emulsifier, Triglycerides, Shea Butter, and Squalane.[1]
- Heat to 75°C - 80°C.
- Stir until all solids (Shea Butter/Cetearyl Alcohol) are completely melted and homogeneous.

Step 3: Emulsification[1]

- When both phases are at 75°C, slowly add Phase B (Oil) to Phase A (Water).[1]
- Increase mixing speed to 1500-2000 RPM (Homogenizer preferred for 3 minutes) to form the emulsion.
- Note: The emulsion will look thin at this stage. This is normal.

Step 4: Polymer Addition (Phase C)

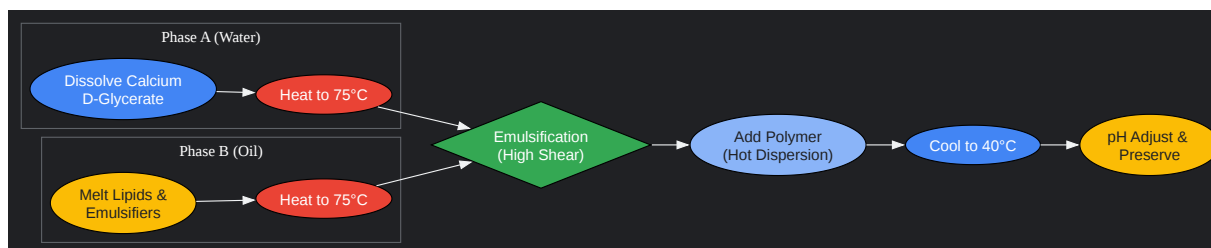
- While maintaining temperature at ~70°C, sprinkle Polyacrylate Crosspolymer-6 directly onto the emulsion surface.[1]
- Mix under high shear (2000 RPM) for 5 minutes to disperse and hydrate the polymer.

- Why here? Adding the polymer hot allows it to swell around the oil droplets, stabilizing the interface before the calcium ions can interfere with the network formation.

Step 5: Cooling and Finishing (Phase D)

- Begin cooling with sweep mixing (low shear, 50-100 RPM).
- At 40°C, add Preservative.
- Measure pH.[7] It will likely be >6.0.
- Add Citric Acid solution dropwise to adjust pH to 5.3 – 5.8.
- Critical Checkpoint: Viscosity will increase significantly as the Lamellar Gel Network crystallizes below 35°C.
- Discharge at 30°C.

Manufacturing Workflow Diagram



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Figure 2: Manufacturing workflow emphasizing the hot addition of the salt-tolerant polymer.[1]

Part 5: Quality Control & Stability Validation

Because calcium can induce "Ostwald Ripening" (droplet coalescence) or crystallization over time, rigorous stability testing is required.[1]

Critical QC Parameters

Test	Specification	Method
Centrifugation	No separation	3000 RPM, 30 mins
Microscopy	Uniform droplets <10µm; No crystals	400x magnification
Freeze/Thaw	Stable after 3 cycles	-10°C to 25°C
Conductivity	Consistent with theoretical calc	Conductivity Meter

Troubleshooting Guide

- Issue:Grainy texture.
 - Cause: Calcium D-Glycerate did not fully dissolve in Phase A, or recrystallized due to pH shock.[1]
 - Fix: Ensure Phase A is crystal clear before heating. Do not drop pH below 5.0.
- Issue:Loss of Viscosity.
 - Cause: Polymer intolerance to Calcium.
 - Fix: Confirm use of Polyacrylate Crosspolymer-6 or switch to Hydroxyethylcellulose (HEC). Do NOT use Carbomer 940.

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